2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
Description
2-Methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol is a Schiff base compound characterized by a phenolic core substituted with methoxy groups at positions 2 and 6, and an imino-methyl group bridging to a 3-methoxyphenyl ring. This structure places it within the phenyl-imino-methyl-phenol (PMP) derivative family, which is known for applications in plant defense elicitation, antimicrobial activity, and coordination chemistry .
Properties
IUPAC Name |
2-methoxy-6-[(3-methoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-18-13-7-4-6-12(9-13)16-10-11-5-3-8-14(19-2)15(11)17/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHJXOCNQSPYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol typically involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. The reaction mixture is stirred at room temperature for one hour, resulting in the formation of an orange precipitate. This precipitate is then filtered and washed with methanol to yield the pure imine . The reaction conditions are relatively mild, making this method suitable for laboratory-scale synthesis.
Chemical Reactions Analysis
2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C16H17N1O2
Molecular Weight : 269.32 g/mol
IUPAC Name : 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
The compound features a methoxy group and an imine linkage that contribute to its unique reactivity and biological activity.
Coordination Chemistry
This compound serves as a ligand in coordination chemistry, forming metal complexes that are useful for various applications. The ability to coordinate with metals enhances its utility in synthesizing new materials and studying metal-ligand interactions.
The compound has been investigated for its potential biological activities, particularly its interaction with estrogen receptors. Research indicates that it can modulate gene expression and influence cellular proliferation, making it a candidate for studies related to cancer and inflammation.
- Mechanism of Action : It binds to estrogen receptors, affecting signaling pathways related to cell growth and inflammatory responses. This property suggests potential therapeutic applications in hormone-related diseases.
Antioxidant Properties
Studies have shown that derivatives of this compound exhibit significant antioxidant activity due to the presence of the phenolic hydroxyl group. This activity is crucial for scavenging free radicals and reducing oxidative stress markers, which may have implications for treating oxidative stress-related diseases.
Antioxidant Effects Study
A study demonstrated that this compound reduced oxidative stress markers in vitro. The findings suggest that this compound could be developed into a therapeutic agent for conditions associated with oxidative damage.
Antimicrobial Efficacy
Research has indicated that the compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MIC) observed were:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism appears to involve disruption of bacterial cell membranes, highlighting its potential as an antibacterial agent.
Antiviral Mechanism Exploration
Recent investigations into similar compounds suggest antiviral properties, indicating that this derivative may inhibit viral replication. While specific data on this compound are still emerging, initial assays show promise against certain viruses.
Mechanism of Action
The mechanism of action of 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol involves its interaction with molecular targets such as estrogen receptors. It binds to these receptors, potentially modulating their activity and influencing various biological pathways . This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The PMP derivatives differ primarily in substituents on the phenolic and aniline rings. Key analogs and their structural distinctions are summarized below:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) and ethoxy (OCH₂CH₃) substituents enhance solubility and electron density, favoring interactions with biological targets . Chlorine (Cl) and trifluoromethyl (CF₃) groups increase electrophilicity, improving binding to enzymes involved in plant defense .
- Steric Effects : Bulky groups (e.g., CF₃, methyl) reduce conformational flexibility but enhance stability in crystalline states .
Plant Defense Elicitation
- DPMP : Activates systemic acquired resistance (SAR) in Arabidopsis thaliana and tomato by mimicking salicylic acid (SA) signaling. It induces 388 unique genes and requires NPR1 for immune activation .
Antimicrobial Activity
- Ethoxy Derivatives: 2-Ethoxy-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol derivatives (5S1, 5S2) exhibit moderate antibacterial activity against Gram-positive bacteria, attributed to hydroxyl group coordination with microbial membranes .
- Trifluoromethyl Analogs (MFIP): Enhanced activity against Pseudomonas aeruginosa due to CF₃-mediated membrane disruption .
Physicochemical and Electronic Properties
- Solubility: Methoxy and ethoxy groups improve aqueous solubility, whereas CF₃ and chloro substituents enhance solubility in nonpolar solvents (e.g., supercritical CO₂) .
- Electronic Properties :
- HOMO-LUMO Gaps : Ethoxy and methoxy derivatives exhibit larger gaps (4.5–5.0 eV), indicative of lower reactivity. CF₃-substituted analogs show reduced gaps (3.8–4.2 eV), favoring charge transfer .
- MEP Surfaces : Chloro and CF₃ groups create localized electrophilic regions, enhancing interactions with nucleophilic biological targets .
Biological Activity
2-Methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol, a Schiff base compound, has garnered attention for its diverse biological activities. Schiff bases are known for their significant roles in medicinal chemistry, particularly due to their antibacterial, antifungal, and anticancer properties. This article delves into the synthesis, characterization, and biological activity of this compound, highlighting recent research findings and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 2-methoxy-6-formylphenol and 3-methoxyaniline. The compound can be characterized using various spectroscopic techniques including:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.
- Fourier Transform Infrared Spectroscopy (FTIR) : Identifies functional groups present in the compound.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Confirms the purity and molecular weight.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated using standard methods:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
The compound showed significant efficacy against Gram-positive bacteria compared to Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, particularly A549 lung cancer cells. The MTT assay results indicated that the compound inhibited cell proliferation in a dose-dependent manner:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
The IC50 value was determined to be approximately 25 µM, suggesting that the compound has promising anticancer activity .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction mechanisms of this compound with potential protein targets involved in cancer progression. The docking simulations revealed favorable binding affinities with key residues in target proteins, indicating its potential as a lead compound for further drug development .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted at Sacred Heart College evaluated the antibacterial properties of various Schiff bases, including our compound. The results confirmed its effectiveness against Staphylococcus aureus, with a notable zone of inhibition observed during agar diffusion tests .
- Cytotoxicity Assessment : Another research project focused on assessing the cytotoxic effects of this compound on A549 cells revealed that it induces apoptosis through mitochondrial pathways, confirming its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for preparing 2-methoxy-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol, and how is reaction purity ensured?
The compound is synthesized via Schiff base condensation between 2-hydroxy-6-methoxybenzaldehyde and 3-methoxyaniline in ethanol under reflux. Purity is confirmed using thin-layer chromatography (TLC) and recrystallization. Structural validation employs Fourier-transform infrared spectroscopy (FT-IR) to detect the imine (C=N) stretch (~1600–1640 cm⁻¹) and phenolic O–H stretch (~3200–3500 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy further confirms the E-configuration of the imine bond and substituent positions .
Q. Which characterization techniques are critical for validating the structure and purity of this compound?
Key techniques include:
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). For example, related Schiff bases show C=N bond lengths of ~1.28–1.30 Å and dihedral angles between aromatic rings of 5–10°, indicating planarity .
- Gas chromatography-mass spectrometry (GC-MS) : Confirms molecular weight (e.g., m/z = 257 for 2-methoxy-6-(((4-methoxyphenyl)imino)methyl)phenol) and purity (>95%) .
- Elemental analysis : Validates C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How does the compound act as a plant defense elicitor, and what molecular pathways are involved?
The derivative 2,4-dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol (DPMP) induces systemic acquired resistance (SAR) in plants by upregulating salicylic acid (SA)-pathway genes (e.g., PRB1-2, TPK1b) while downregulating jasmonic acid (JA)-responsive genes (e.g., PR3). This specificity makes it effective against biotrophic pathogens (Hyaloperonospora arabidopsidis) but ineffective against necrotrophs (Alternaria solani). Studies use RT-qPCR to quantify gene expression and in planta pathogen challenge assays to measure disease severity .
Q. What computational methods elucidate the electronic properties and stability of the Schiff base structure?
Density functional theory (DFT) analyses reveal:
- Natural bond orbital (NBO) : Delocalization of electron density from the phenolic O–H group to the imine nitrogen stabilizes the structure via resonance.
- Fukui functions : Identify nucleophilic sites (e.g., methoxy oxygen) prone to electrophilic attack.
- Solvent effects : Polar solvents (e.g., DMSO) redshift UV-Vis absorption due to enhanced π→π* transitions .
Q. How do crystallographic data resolve contradictions in reported biological activities?
Structural studies show that substituent positioning (e.g., methoxy vs. ethoxy groups) influences hydrogen-bonding networks and intermolecular packing. For example, 2-ethoxy analogs form stronger O–H⋯N bonds (2.58 Å) than methoxy derivatives (2.65 Å), potentially altering bioactivity. SHELX refinement protocols ensure accurate modeling of disorder and thermal parameters .
Q. What experimental evidence explains the compound’s selectivity in pathogen resistance?
DPMP’s specificity for SA-mediated immunity is linked to its inability to activate JA/ethylene pathways, as shown by:
- Gene silencing : NahG transgenic plants (SA-deficient) show no DPMP-induced resistance.
- Pathogen assays : DPMP reduces Pseudomonas syringae lesions by 70% but has no effect on Alternaria solani spore germination. LC-MS quantifies SA accumulation post-treatment .
Methodological Considerations
Q. How are hydrogen-bonding interactions analyzed in crystallographic studies?
SHELXL refinement (via Olex2 or WinGX) generates hydrogen-bond tables using distance (d < 3.0 Å) and angle (θ > 120°) criteria. QTAIM (quantum theory of atoms in molecules) further identifies bond critical points (BCPs) with electron density (ρ) > 0.02 a.u. for O–H⋯N interactions .
Q. What protocols optimize Schiff base synthesis for high yield and reproducibility?
- Solvent selection : Ethanol minimizes side reactions (e.g., hydrolysis) compared to protic solvents.
- Catalysis : Acetic acid (1–2 drops) accelerates imine formation via protonation of the aldehyde.
- Workup : Precipitation in ice-water followed by column chromatography (silica gel, hexane/ethyl acetate) removes unreacted amines .
Data Contradictions and Resolution
Q. Why does DPMP show conflicting efficacy against different pathogen types?
DPMP’s SA-pathway activation is ineffective against necrotrophic fungi, which are suppressed by JA/ethylene signaling. Contrasting results from Alternaria solani (necrotroph) and Pseudomonas syringae (biotroph) assays highlight the need for pathogen classification in experimental design .
Q. How do spectroscopic results vary with solvent polarity, and how is this accounted for in analysis?
UV-Vis spectra in polar solvents (e.g., methanol) show bathochromic shifts (~20 nm) due to stabilized excited states. Time-dependent DFT (TD-DFT) simulations correct for solvent effects using the polarizable continuum model (PCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
